The compound belongs to the class of azabicyclic compounds, which are nitrogen-containing bicyclic structures. It is specifically categorized under bicyclic amines and is notable for its potential applications in pharmaceuticals and organic synthesis.
The synthesis of 1-azabicyclo[2.2.2]octane-3-carboxaldehyde can be achieved through several methods, primarily focusing on the oxidation of precursor compounds.
The molecular structure of 1-azabicyclo[2.2.2]octane-3-carboxaldehyde exhibits a rigid bicyclic framework that influences its chemical behavior.
1-Azabicyclo[2.2.2]octane-3-carboxaldehyde participates in several key chemical reactions:
The mechanism of action for 1-azabicyclo[2.2.2]octane-3-carboxaldehyde is largely influenced by its functional groups and structural characteristics.
The interactions with amines through Schiff base formation highlight its potential roles in drug development and biochemical pathways .
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
1-Azabicyclo[2.2.2]octane-3-carboxaldehyde has several notable applications:
1-Azabicyclo[2.2.2]octane-3-carboxaldehyde (CAS 5176-21-6), commonly referred to as quinuclidine-3-carbaldehyde, represents a structurally unique and pharmacologically significant scaffold in medicinal chemistry. Characterized by its bridged bicyclic structure with a nitrogen atom at the bridgehead position and an aldehyde functional group at the C3 position, this compound serves as a versatile synthetic intermediate for bioactive molecules targeting neurological disorders. The molecular formula is C₈H₁₃NO with a molecular weight of 139.195 g/mol [2] [4]. Its significance stems from the quinuclidine core, which provides conformational rigidity—a critical feature for precise interactions with neurotransmitter receptors. The compound's structural attributes facilitate its role as a precursor to numerous derivatives with tailored receptor affinity profiles, particularly within cholinergic systems implicated in cognitive disorders [7].
The quinuclidine scaffold's bridged bicyclic structure enforces a three-dimensional geometry that minimizes conformational flexibility, enabling highly selective interactions with binding pockets in neurotransmitter receptors. This pre-organization reduces the entropic penalty upon binding, significantly enhancing ligand-receptor affinity compared to flexible analogs. In Alzheimer's disease research, 1-azabicyclo[2.2.2]octane-3-carboxaldehyde derivatives have been engineered to target muscarinic acetylcholine receptors (mAChRs), which play crucial roles in cognitive function. The C3 aldehyde moiety serves as a strategic handle for synthesizing derivatives featuring bioisosteric replacements, such as pyrazole or acetylene groups, which modulate receptor subtype selectivity [7].
Research demonstrates that quinuclidine-based analogs exhibit superior binding specificity for mAChR subtypes compared to acyclic counterparts. For instance, 3-(pyrazol-3-yl)-1-azabicyclo[2.2.2]octanes derived from the carbaldehyde scaffold show distinct agonist/antagonist profiles based on their substitution patterns. These compounds were evaluated using radioligand binding assays against [³H]-oxotremorine-M (agonist) and [³H]-pirenzepine (antagonist), revealing binding ratios (PZ/OXO-M) correlating with functional activity at M1 and M3 subtypes. Such precision is unattainable with flexible scaffolds due to their conformational promiscuity [7].
Table 1: Physicochemical Properties of 1-Azabicyclo[2.2.2]octane-3-carboxaldehyde
Property | Value | Measurement Reference |
---|---|---|
CAS Number | 5176-21-6 | [2] [4] |
Molecular Formula | C₈H₁₃NO | [1] [2] [4] |
Molecular Weight (g/mol) | 139.195 | [2] [4] |
Density | Not Available | [2] |
Boiling Point | Not Available | [2] |
Melting Point | Not Available | [2] |
SMILES Notation | O=CC1CN2CCC1CC2 | [4] |
Quinuclidine-3-carbaldehyde shares a core structural motif with several biologically active alkaloids and synthetic neuromodulators. Its bicyclic framework mimics the tropane ring system found in cocaine (a monoamine reuptake inhibitor) and the quinolizidine segment of cytisine-like alkaloids (e.g., hosieines), which exhibit high affinity for neuronal nicotinic acetylcholine receptors (nAChRs). Specifically, the hosieine alkaloids, incorporating a 2-azabicyclo[3.2.1]octane core, demonstrate IC₅₀ values as low as 0.96 nM at α4β2 nAChRs—surpassing nicotine's potency. This structural analogy underscores the quinuclidine scaffold's capacity to engage diverse neuroreceptors [6].
The aldehyde functionality at C3 permits the synthesis of bioisosteric mimetics of neurotransmitter prototypes. For example, 3-substituted quinuclidines emulate the protonated amine and hydrogen-bonding features of acetylcholine. Arecoline (a mAChR agonist with cognitive-enhancing effects) served as a design template for quinuclidine derivatives, where the labile ester group was replaced with heterocycles like pyrazole to improve metabolic stability while retaining agonist activity. This bioisosteric approach leverages the quinuclidine nitrogen's basicity (pKₐ ~10), ensuring protonation under physiological conditions—a prerequisite for ionic interactions with aspartate residues in mAChR binding sites [7].
The synthetic exploration of quinuclidine-3-carboxaldehyde emerged from broader efforts to derivatize the quinuclidine scaffold, initially accessed via Skraup-Doebner-Von Miller quinoline synthesis or reduction of quinuclidinone precursors. Early routes involved functionalization at C3, where the ketone group of 1-azabicyclo[2.2.2]octan-3-one was converted to the aldehyde via Rosenmund reduction or by employing TOSMIC (tosylmethylisocyanide) reagent to yield 3-cyano intermediates, followed by partial hydrolysis [7]. Modern synthetic protocols, such as those by Guminski et al. (1999), optimized the preparation of enantiomerically pure carbaldehyde derivatives, facilitating the production of chiral analogs for stereoselective receptor studies [2].
Medicinal chemistry campaigns in the 1990s–2000s systematically exploited this scaffold for CNS drug discovery. Bromidge et al. (1997) demonstrated its utility in synthesizing 5-HT₃ receptor antagonists, while later work focused on mAChR agonists for Alzheimer's therapy. Key derivatives include 3-(pyrazol-3-yl) quinuclidines, synthesized via condensation of 3-acetyl quinuclidine with dimethylformamide dimethyl acetal, followed by reaction with hydrazines. These compounds were profiled in vitro using mAChR binding assays and functional models (e.g., guinea pig ileum contraction), revealing potent M1/M3 agonism with binding affinities (Kᵢ) in the nanomolar range. Such efforts established quinuclidine-3-carboxaldehyde as a privileged intermediate for neurotherapeutic agents [7] [2].
Table 2: Receptor Binding Profiles of Select Quinuclidine-3-carboxaldehyde Derivatives
Derivative Structure | [³H]-OXO-M Inhibition (IC₅₀, nM) | [³H]-PZ Inhibition (IC₅₀, nM) | PZ/OXO-M Ratio | Functional Activity |
---|---|---|---|---|
3-(Pyrazol-3-yl) | 6.3 ± 0.9 | 850 ± 90 | 135 | Antagonist |
3-(1-Methylpyrazol-4-yl) | 180 ± 20 | 3200 ± 300 | 18 | Partial Agonist |
3-(1-Phenylpyrazol-4-yl) | 19 ± 3 | 2500 ± 200 | 132 | Agonist |
Data adapted from muscarinic receptor binding studies in rat cortical membranes [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1